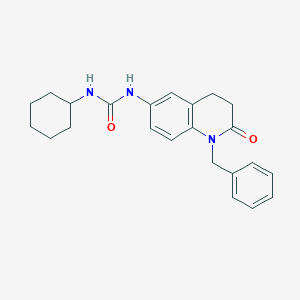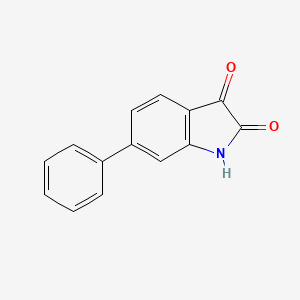
6-Phenylisatin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Phenylisatin is a compound with the molecular formula C14H9NO2 and a molecular weight of 223.23 . It is a white to brown solid and is used for research and development purposes .
Synthesis Analysis
The synthesis of this compound involves various methods. One method involves the reaction of isatin with o-phenylenediamine . Another method involves the condensation reaction of 1-phenylisatin with 4,5-dimethylphenylene diamine . The synthesized compounds are then structurally characterized .Molecular Structure Analysis
The InChI code for this compound is1S/C14H9NO2/c16-13-11-7-6-10 (8-12 (11)15-14 (13)17)9-4-2-1-3-5-9/h1-8H, (H,15,16,17) . This indicates the presence of 14 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms in the molecule . Physical And Chemical Properties Analysis
This compound is a white to brown solid . It has a molecular weight of 223.23 . The compound is stored at room temperature .科学的研究の応用
1. Development of Anti-Cancer Therapies
6-Phenylisatin derivatives, such as 5-nitroisatin, have been explored for their potential in anti-cancer therapies. A study by Czeleń, Szefler, and Skotnicka (2023) highlights the use of isatin-based compounds as competitive inhibitors of ATP and their role in inhibiting the CDK2 enzyme, a target in cancer treatment. These compounds are studied for their immobilization on nanocarriers derived from C60 fullerene, which could enhance their biological activity and reduce toxicity (Czeleń, Szefler, & Skotnicka, 2023).
2. Drug Development in Metabolic Disorders
Research on this compound derivatives extends to the management of metabolic disorders. For instance, the compound sapropterin, a synthetic form of 6R-tetrahydrobiopterin, has been used in the treatment of phenylketonuria (PKU). Studies by Feillet et al. (2008, 2013) demonstrate the effectiveness of sapropterin in improving metabolic control and dietary phenylalanine tolerance in PKU patients, thereby enhancing their quality of life (Feillet et al., 2008), (Feillet et al., 2013).
3. Inhibition of Monoamine Oxidase
Manley-King, Bergh, and Petzer (2011) investigated the inhibition of monoamine oxidase (MAO) by selected C5- and C6-substituted isatin analogues, including this compound. This research provides insights into the potential therapeutic applications of these compounds in neurological disorders, where MAO inhibitors are often used (Manley-King, Bergh, & Petzer, 2011).
4. Apoptosis Induction in Cancer Research
This compound derivatives have also been explored for their role in inducing apoptosis in cancer cells. Cai, Drewe, and Kasibhatla (2006) discuss the development of assays to identify small molecules that exhibit apoptosis-inducing activities, highlighting the potential of these compounds in anticancer drug research (Cai, Drewe, & Kasibhatla, 2006).
5. Synthesis and Cytotoxic Studies
Zhang et al. (2018) conducted cytotoxic studies on novel 5-phenylisatin derivatives, evaluating their anti-migration and anti-angiogenic properties. These studies are crucial in understanding the potential of these compounds in cancer treatment, particularly in targeting tumor proliferation and angiogenesis (Zhang et al., 2018).
Safety and Hazards
作用機序
Target of Action
6-Phenylisatin is a potent inhibitor of human monoamine oxidase (MAO) A and B . Monoamine oxidases are enzymes that catalyze the oxidation of monoamines, which are neurotransmitters such as dopamine, norepinephrine, and serotonin. By inhibiting these enzymes, this compound can increase the levels of these neurotransmitters in the brain, which can have various effects on mood and behavior.
Mode of Action
This compound interacts with its targets, the MAO enzymes, by binding to their active sites and preventing them from catalyzing their usual reactions
Biochemical Pathways
The primary biochemical pathway affected by this compound is the monoamine oxidase pathway. By inhibiting the MAO enzymes, this compound disrupts the normal breakdown of monoamines. This can lead to an increase in the levels of these neurotransmitters in the brain, which can affect mood and behavior .
Result of Action
The molecular effect of this compound’s action is the inhibition of the MAO enzymes, leading to an increase in the levels of monoamines in the brain . The cellular effects would include changes in neuronal signaling due to the increased levels of these neurotransmitters. This could potentially lead to changes in mood and behavior.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, factors such as pH and temperature can affect the activity of the MAO enzymes and thus the effectiveness of this compound as an inhibitor . Additionally, the presence of other substances in the body that can bind to the MAO enzymes could potentially affect the efficacy of this compound.
特性
IUPAC Name |
6-phenyl-1H-indole-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO2/c16-13-11-7-6-10(8-12(11)15-14(13)17)9-4-2-1-3-5-9/h1-8H,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBDQMTSHOJHWHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C2)C(=O)C(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[3-(3-chlorophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile](/img/structure/B2994274.png)
![N-(1-cyanocycloheptyl)-2-[(2-{[cyclohexyl(methyl)amino]methyl}phenyl)amino]acetamide](/img/structure/B2994277.png)
![N-(2-chlorobenzyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2994278.png)
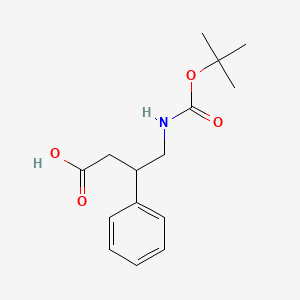
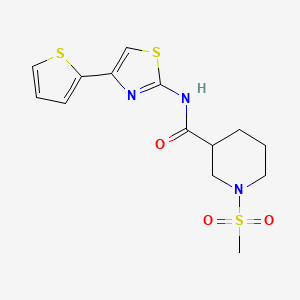
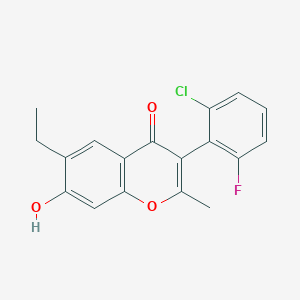
![4-[(4-chlorophenyl)sulfonyl]-2-(furan-2-yl)-N-(4-methylbenzyl)-1,3-oxazol-5-amine](/img/structure/B2994286.png)
![{3,6-Dimethyl-[1,2,4]triazolo[4,3-a]pyridin-8-yl}boronic acid](/img/structure/B2994287.png)
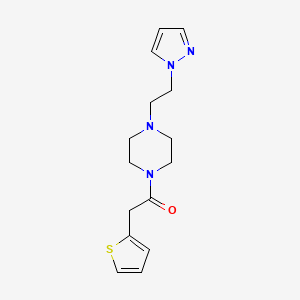
![2-((4-fluorophenyl)thio)-N-(2-(4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)ethyl)acetamide](/img/structure/B2994289.png)
![N-[3-(2,2,2-Trifluoro-1-hydroxyethyl)phenyl]prop-2-enamide](/img/structure/B2994291.png)

![N-((6-(diethylamino)pyridin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2994293.png)
